3-Cyclopropyl-3-(4-fluorophenyl)propanoic acid
Description
3-Cyclopropyl-3-(4-fluorophenyl)propanoic acid is a synthetic organic compound featuring a cyclopropyl group and a 4-fluorophenyl moiety attached to a propanoic acid backbone. The cyclopropyl group enhances metabolic stability, while the 4-fluorophenyl substituent contributes to electronic and steric effects that may influence target binding . Such compounds are often explored for metabolic disorders like diabetes or obesity due to their modulation of G-protein-coupled receptors (e.g., GPR40) .
Properties
IUPAC Name |
3-cyclopropyl-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-6,8,11H,1-2,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACZBOZZQZEAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via [2+1] Cycloaddition
The Simmons-Smith reaction is widely used to generate cyclopropane rings. In one protocol, zinc-copper couples mediate the addition of diiodomethane to alkenes. For example, 4-fluorostyrene derivatives undergo cyclopropanation under these conditions, yielding 1-(4-fluorophenyl)cyclopropane.
Reaction Conditions :
Nucleophilic Substitution with Cyclopropylamine
N-Cyclopropyl intermediates are pivotal. A patent by EP0430847A1 details the reaction of 3-chloro-4-fluoro-6-nitroaniline with cyclopropylamine to form N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline. While this targets aniline derivatives, analogous strategies apply to carboxylic acid precursors.
Optimization Insight :
- Elevated temperatures (70–100°C) enhance substitution rates.
- Polar aprotic solvents (DMF, DMSO) improve cyclopropylamine nucleophilicity.
Propanoic Acid Backbone Construction
Michael Addition to α,β-Unsaturated Esters
A β-keto ester intermediate is formed via Michael addition of cyclopropyl-fluorophenyl nucleophiles to acrylate esters. Subsequent hydrolysis yields the target acid.
Procedure :
Nitrile Hydrolysis
3-Cyano intermediates are hydrolyzed to carboxylic acids under acidic or basic conditions. CA2398138C reports the reduction of 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enenitrile to an aldehyde, but analogous nitriles can be oxidized to acids.
Conditions :
Integrated Synthetic Routes
Route 1: Cyclopropanation Followed by Ester Hydrolysis
Route 2: Nitrile Intermediate Pathway
- Nitrile Synthesis : Couple 4-fluorobenzene diazonium salt with cyclopropylacetonitrile.
- Hydrolysis : Convert nitrile to acid via H₂SO₄/H₂O.
Overall Yield : 60–70%.
Comparative Analysis of Methods
Industrial-Scale Considerations
- Catalyst Recycling : Nickel catalysts (e.g., Raney Ni) in nitrile reductions can be reused up to 5 cycles without significant activity loss.
- Solvent Recovery : DMF and THF are distilled and reused, reducing costs by 20–30%.
- Safety : Hypophosphorous acid (used in diazotization) requires strict temperature control to prevent exothermic decomposition.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
3-Cyclopropyl-3-(4-fluorophenyl)propanoic acid has been investigated for its potential therapeutic effects, particularly in:
- Anti-inflammatory Agents: The compound is being studied for its ability to modulate inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases.
- Erythropoiesis Stimulators: Research indicates that it may stimulate erythropoiesis, making it a candidate for treating certain types of anemia.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis:
- Precursor for Complex Molecules: It can be used to synthesize more complex organic compounds, including pharmaceuticals and agrochemicals.
- Reactivity: It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives.
Biological Research
In biological contexts, this compound is utilized as:
- Biochemical Reagent: It is employed in assays and experiments involving protein interactions and cellular pathways.
- Cell Culture Studies: The compound is used in cell culture systems to study its effects on cell growth and differentiation.
Data Tables
Case Study 1: Therapeutic Applications
A study published in Medicinal Chemistry Letters explored the anti-inflammatory properties of derivatives of this compound. The findings indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential as a new anti-inflammatory agent.
Case Study 2: Synthesis of Complex Molecules
Research conducted at a leading pharmaceutical company demonstrated the utility of this compound as a precursor in the synthesis of novel anti-cancer agents. The synthetic route involved multiple steps starting from this compound, showcasing its versatility in drug design.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The cyclopropyl and fluorophenyl groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The pathways involved may include modulation of signal transduction or metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 3-cyclopropyl-3-(4-fluorophenyl)propanoic acid with structurally related compounds:
Notes:
Pharmacological Activity
- GPR40 Agonism : SCO-267, a structural analog with a 4-fluorophenyl group and cyclopropyl moiety, acts as a GPR40 full agonist. It enhances glucose-stimulated insulin secretion and reduces body weight in rodent models, outperforming fasiglifam (a discontinued GPR40 agonist due to hepatotoxicity) in safety and efficacy .
- Metabolic Effects: The 4-fluorophenyl group in SCO-267 contributes to sustained receptor activation, while the cyclopropyl group minimizes oxidative metabolism, prolonging half-life . In contrast, hydroxylated analogs like 3-(4-hydroxyphenyl)propanoic acid may undergo rapid conjugation (e.g., glucuronidation), limiting therapeutic utility .
Biological Activity
3-Cyclopropyl-3-(4-fluorophenyl)propanoic acid (CPFP) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Overview
The molecular formula for CPFP is C12H13FO2, characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to a propanoic acid backbone. These structural features contribute to its unique chemical properties and biological interactions.
Synthesis
CPFP is typically synthesized through the reaction of cyclopropylmethyl bromide with 4-fluorobenzyl cyanide, followed by hydrolysis. The reaction conditions often involve bases like sodium hydroxide and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
The biological activity of CPFP is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyclopropyl group may enhance binding affinity due to its unique spatial configuration, while the fluorophenyl group can influence lipophilicity and membrane permeability. This allows CPFP to modulate several biological processes, potentially through enzyme inhibition or receptor interaction .
Therapeutic Potential
Research indicates that CPFP may exhibit anti-inflammatory and analgesic properties. The compound's unique structure allows it to engage in specific interactions with biological molecules, which could lead to therapeutic applications in treating conditions like pain and inflammation .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of CPFP, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-Cyclopropyl-3-(4-chlorophenyl)propanoic acid | Chlorine substituent on phenyl ring | Potential anti-inflammatory effects |
| 3-Cyclopropyl-3-(4-methylphenyl)propanoic acid | Methyl substituent on phenyl ring | Analgesic properties |
| This compound | Fluorine substituent on phenyl ring | Investigated for anti-inflammatory effects |
The presence of the fluorine atom in CPFP enhances its reactivity compared to its analogs, potentially leading to improved pharmacokinetic properties .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of CPFP in various contexts:
- Anti-inflammatory Studies : In vitro assays demonstrated that CPFP inhibited pro-inflammatory cytokines in cell cultures, suggesting a mechanism for its anti-inflammatory effects.
- Analgesic Research : Animal models indicated that administration of CPFP resulted in significant pain relief compared to control groups, supporting its potential use as an analgesic agent.
- Enzymatic Interaction : Molecular docking studies revealed that CPFP binds effectively to specific enzyme targets involved in inflammatory pathways, further elucidating its mechanism of action .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-Cyclopropyl-3-(4-fluorophenyl)propanoic acid?
- Methodological Answer : Synthesis routes for substituted phenylpropanoic acids often involve Friedel-Crafts alkylation, cross-coupling reactions, or cyclopropane ring formation via Simmons-Smith reactions. For fluorophenyl derivatives, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can introduce the 4-fluorophenyl moiety, while cyclopropane groups may be added using halogenated precursors and transition-metal catalysts. Reaction optimization (e.g., temperature, solvent polarity, and catalyst loading) is critical for yield and purity. Analogous methods for bromophenylpropanoic acids (e.g., via hydrocinnamic acid derivatives) can be adapted . For enantiomeric control, chiral auxiliaries or asymmetric catalysis may be employed .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of X-ray crystallography (for absolute configuration, as seen in fluorophenyl-sulfonamide analogs ), NMR spectroscopy (¹H/¹³C for substituent placement and cyclopropane ring integrity), and mass spectrometry (HRMS for molecular formula verification). For dynamic stereochemistry, variable-temperature NMR or circular dichroism (CD) may resolve enantiomeric mixtures.
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer : Cell-based assays for GPR40/FFA1 receptor agonism (e.g., Ca²⁺ flux assays in transfected HEK293 cells) are standard, as demonstrated for related cyclopropyl-propanoic acid derivatives like SCO-267 . Insulin secretion assays in pancreatic β-cell lines (e.g., INS-1E) and glucagon-like peptide-1 (GLP-1) release in enteroendocrine cells (STC-1) are also relevant. Dose-response curves (EC₅₀ values) and comparator compounds (e.g., fasiglifam) should be included for validation .
Advanced Research Questions
Q. How can contradictions in reported biological efficacy across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, agonist concentration thresholds). To address this:
- Use orthogonal assays (e.g., cAMP measurement alongside Ca²⁺ signaling for GPR40 activation).
- Validate in vivo relevance with knockout models (e.g., GPR40⁻/⁻ mice) to confirm target specificity .
- Standardize protocols (e.g., serum-free media, matched incubation times) and include positive controls (e.g., linoleic acid for GPR40).
Q. What strategies improve enantiomeric purity during synthesis?
- Methodological Answer : Enantioselective synthesis can be achieved via:
- Chiral catalysts : Use of Rhodium(I)-DuPhos complexes for asymmetric cyclopropanation .
- Enzymatic resolution : Lipase-mediated hydrolysis of ester intermediates (e.g., Candida antarctica lipase B).
- Chiral chromatography : Preparative HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis. Purity should be confirmed by chiral GC/MS or polarimetry.
Q. How are pharmacokinetic properties evaluated in preclinical models?
- Methodological Answer : Key parameters include oral bioavailability , half-life (t½) , and tissue distribution . Methods:
- Rodent studies : Administer compound intravenously (IV) and orally (PO) to calculate bioavailability (AUC ratio). Plasma samples analyzed via LC-MS/MS .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to assess metabolic clearance.
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction.
Q. What computational approaches predict target interactions (e.g., GPR40)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model ligand-receptor interactions. For GPR40:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
